molecular formula C15H14O B073492 Benzaldehyde, p-phenethyl- CAS No. 1212-50-6

Benzaldehyde, p-phenethyl-

Cat. No. B073492
CAS RN: 1212-50-6
M. Wt: 210.27 g/mol
InChI Key: IVNWLIBLNSKBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, p-phenethyl- is a chemical compound that is widely used in scientific research, particularly in the field of organic chemistry. It is a pale yellow liquid with a characteristic almond-like odor and is commonly known as phenylacetaldehyde. This compound is a versatile building block in the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and flavors.

Mechanism Of Action

Benzaldehyde, p-phenethyl- acts as a nucleophile in organic chemistry reactions, meaning that it donates an electron pair to another molecule. It can also act as an electrophile, meaning that it accepts an electron pair from another molecule. These properties make it a versatile compound in organic chemistry reactions.

Biochemical And Physiological Effects

Benzaldehyde, p-phenethyl- has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been found to have anti-inflammatory effects, which could potentially make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using benzaldehyde, p-phenethyl- in lab experiments is its versatility as a building block in the synthesis of various organic compounds. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic if ingested or inhaled, so proper safety precautions must be taken when working with this compound.

Future Directions

There are many potential future directions for the use of benzaldehyde, p-phenethyl- in scientific research. One area of interest is in the development of new antibiotics, as this compound has been shown to have antimicrobial properties. Another area of interest is in the development of new anti-inflammatory drugs, as this compound has been found to have anti-inflammatory effects. Additionally, benzaldehyde, p-phenethyl- could potentially be used in the development of new fragrances and flavors, as it has a characteristic almond-like odor.

Scientific Research Applications

Benzaldehyde, p-phenethyl- has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a reagent in organic chemistry reactions, such as the Grignard reaction and the Wittig reaction.

properties

CAS RN

1212-50-6

Product Name

Benzaldehyde, p-phenethyl-

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2-phenylethyl)benzaldehyde

InChI

InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2

InChI Key

IVNWLIBLNSKBSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O

Other CAS RN

1212-50-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-stilbenecarboxaldehyde (5.14 g, 24.68 mmol) in 125 mL of ethyl acetate was added 0.13 g of 5% Pd/C catalyst. The reaction was stirred under hydrogen (1 atm) for 2 hours. An additional 0.14 g of 5% Pd/C catalyst was added and the reaction mixture was stirred under hydrogen (1 atm) again for 1 hour. The catalyst was removed by filtration through a pad of Celite. The residue was washed with ethyl acetate (2×30 mL) and the filtrate was concentrated on a rotavap. The residue oil was chromatographed with 15% ethyl acetate in hexanes on silica gel to give 2.62 g (50%) of the desired product as a white solid. 1HNMR (300 MHz, CDCl3) δ9.99 (1H, s), 7.81 (2H, d, J=8.14 Hz), 7.35-7.15 (7H, m), 2.99 (4H, m).
Quantity
5.14 g
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125 mL
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0.13 g
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0.14 g
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catalyst
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Yield
50%

Synthesis routes and methods II

Procedure details

4-(2-Phenylethyl)benzaldehyde is prepared by catalytic hydrogenation of 4-formylstilbene over 20% palladium on carbon in methanol.
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